2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride
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Overview
Description
2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride typically involves the reaction of 3-(methylamino)piperidine with 2-methylacrylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and real-time monitoring systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Methylamino)piperidin-1-yl]propanoic acid
- 2-Methyl-3-[3-(amino)piperidin-1-yl]propanoic acid
- 2-Methyl-3-[3-(dimethylamino)piperidin-1-yl]propanoic acid
Uniqueness
2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a piperidine ring with a methylamino group and a propanoic acid moiety makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(10(13)14)6-12-5-3-4-9(7-12)11-2;;/h8-9,11H,3-7H2,1-2H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJCBQJRAJPAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC(C1)NC)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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